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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in
vivo administration of [Leul5]-Gastrin | (human), a stable and biologically active analog of
human Gastrin I. This document is intended to guide researchers in designing and executing
experiments to study the physiological effects of this peptide, primarily its role in stimulating
gastric acid secretion and its trophic effects on the gastrointestinal epithelium.

Introduction

[Leul5]-Gastrin | is a synthetic analog of human Gastrin | where the methionine at position 15
is replaced by leucine. This substitution enhances the peptide's stability by preventing
oxidation, thereby ensuring a longer shelf-life and more consistent biological activity in
experimental settings. [Leul5]-Gastrin | exerts its effects by binding to the cholecystokinin B
(CCK2) receptor, a G-protein coupled receptor, initiating a cascade of intracellular signaling
events that lead to physiological responses such as the secretion of gastric acid.[1] This
peptide is a valuable tool for studying gastric physiology, the pathophysiology of diseases
involving hypergastrinemia, and for the development of novel therapeutics targeting the
gastrin/CCK2 receptor system.
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The following tables summarize key quantitative data for [Leul5]-Gastrin | and related
compounds.

Table 1: Receptor Binding Affinity

Ligand Receptor Cell Line IC50 (nM) Radioligand Reference
DGAL1 (a [%231][1-
, HEK293-
[Leul5]gastri CCK2 ] 1.62 +0.17 TyrizLeur®lga [2]
CCK2i4svR )
n-l1 analog) strin
DG2 (a [2251][1-
_ HEK293-
[Leul5]gastri CCK2 ] 5.04 £0.29 Tyriz Leut®lga [2]
CCK2i4svR ]

n-1 analog) strin
[125]]

Pentagastrin CCK2 A431-CCK2R  0.76 £0.11 [Leut]gastrin  [3]
-l

Novel
[125]]

CCK2R _

) CCK2 A431-CCK2R  0.69+£0.09 [LeutS]gastrin  [3]
Peptide |
Analog

Table 2: Pharmacokinetic Parameters

Peptide Species Half-life Reference
Gastrin-17 Human 9.5-10.5 min [4]
Gastrin-17 Dog 3.5 min [4]
Synthetic human )

) Cat 2.65 min [5]
gastrin |
Pentagastrin Cat 1.50 min [5]
Novel Ghrelin Analogs

Mouse ~2 hours [6]

(s.c)
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Table 3: In Vivo Dosages for Gastrin Analogs

Administr
. . . Study Observed Referenc
Peptide Species ation Dosage )
Duration Effects e
Route
Increased
Continuous stomach
[Leul5]- l2o0r24 ]
) Rat S.C. 28 days weight and
gastrin-17 ) ] nmol/kg/h
infusion ECL cell
density
Stimulation
Pentagastri Intravenou of gastric
Rat - Acute ) [71[8]
n s acid
secretion
Stimulation
of gastric
) EC50=6.2 ) epithelial
Gastrin | Mouse - In vitro
pM cell
proliferatio

n

Signaling Pathway

[Leul5]-Gastrin | binding to the CCK2 receptor primarily activates the Gq alpha subunit of the
heterotrimeric G-protein.[9][10][11] This initiates a signaling cascade involving phospholipase C
(PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol
trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular
calcium, and DAG activates protein kinase C (PKC).[9][10] Downstream of these events, the
mitogen-activated protein kinase (MAPK/ERK) and PI3K/Akt pathways are activated, leading to
changes in gene expression that promote cell growth and proliferation.[9][11]
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Caption: [Leul5]-Gastrin | signaling pathway via the CCK2 receptor.

Experimental Protocols

Preparation of [Leul5]-Gastrin | for In Vivo
Administration
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o Reconstitution: [Leul5]-Gastrin | is typically supplied as a lyophilized powder. For
reconstitution, use a sterile, pyrogen-free vehicle. A common solvent is sterile phosphate-
buffered saline (PBS) or 0.9% saline.[12] Some protocols suggest dissolving the peptide in a
small amount of 0.1% NaOH or 1% NH4OH to aid solubility before dilution in the final
vehicle.

e Vehicle Selection: The choice of vehicle depends on the administration route and desired
release profile. For subcutaneous injections, PBS or saline are suitable.[12] For continuous
infusion via osmotic minipumps, the peptide should be dissolved in a vehicle compatible with
the pump, such as sterile saline.

e Concentration: The final concentration should be calculated based on the desired dose and
the injection volume appropriate for the animal model.[13][14]

o Storage: Store the reconstituted peptide solution in aliquots at -20°C to avoid repeated
freeze-thaw cycles. Before administration, thaw the aliquot and bring it to room temperature.

In Vivo Administration Routes

1. Subcutaneous (s.c.) Injection (Mice)

o Dosage: The optimal dose should be determined by a dose-response study. Based on
studies with other peptides, a starting range of 1-10 nmol/kg could be considered.

» Procedure:
o Restrain the mouse appropriately.
o Lift the loose skin over the dorsal midline (scruff) to form a tent.
o Insert a 25-27 gauge needle into the base of the skin tent.[15][16]
o Inject the desired volume (typically up to 5 ml/kg).[14][16]
o Withdraw the needle and gently massage the injection site to aid dispersal.

2. Intravenous (i.v.) Injection (Mice)
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o Dosage: Intravenous administration results in rapid systemic distribution. Lower doses
compared to subcutaneous injection may be effective. A starting point could be 0.1-1
nmol/kg.

e Procedure (Tail Vein Injection):

[e]

Warm the mouse under a heat lamp to dilate the tail veins.

Place the mouse in a restrainer.

o

Clean the tail with 70% ethanol.

[¢]

[¢]

Using a 27-30 gauge needle, insert it into one of the lateral tail veins.

[e]

Slowly inject the solution (bolus volume typically < 0.2 ml total for a mouse).[17]
o Withdraw the needle and apply gentle pressure to the injection site.

3. Continuous Infusion via Osmotic Minipump (Rats)

o Dosage: A study in rats used 1.2 or 2.4 nmol/kg/h of [Leul5]-gastrin-17 for 28 days.

e Procedure:

Anesthetize the rat.

o

o Fill the osmotic minipump with the sterile [Leul5]-Gastrin | solution according to the
manufacturer's instructions.

o Make a small subcutaneous incision on the back of the rat.
o Implant the filled minipump subcutaneously.
o Suture the incision.

o Provide appropriate post-operative care.
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Measurement of Gastric Acid Secretion (Anesthetized
Rat Model)

This protocol is adapted from methods for measuring gastric acid secretion in anesthetized
rats.[5][18]

¢ Animal Preparation:

[¢]

Fast the rat overnight with free access to water.

o

Anesthetize the rat (e.g., with urethane).

o

Perform a tracheotomy to ensure a clear airway.

o

Cannulate the esophagus and the pylorus.
e Gastric Perfusion:

o Perfuse the stomach with warm (37°C) saline or 5% glucose solution through the
esophageal cannula at a constant rate.[7]

o Collect the perfusate from the pyloric cannula.
» Stimulation of Acid Secretion:

o After a basal collection period, administer [Leul5]-Gastrin | intravenously at the desired
dose(s).

e Quantification of Acid Secretion:
o Measure the pH of the collected perfusate.

o Titrate the perfusate back to the initial pH with a standard NaOH solution (e.g., 0.01 N
NaOH).

o Calculate the acid output (e.g., in pmol H+/min).

Competitive Radioligand Binding Assay
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This protocol provides a general framework for a competitive binding assay to determine the
affinity of test compounds for the CCK2 receptor.[19][20][21]

e Membrane Preparation:
o Homogenize cells or tissues expressing the CCK2 receptor in a suitable buffer.
o Centrifuge the homogenate to pellet the membranes.
o Resuspend the membrane pellet in assay buffer.

e Assay Setup:

o In a 96-well plate, add the membrane preparation, a fixed concentration of radiolabeled
[Leul5]-Gastrin | (e.g., [*2°1]-[Tyr2]-,[Leut®]]-Gastrin I), and varying concentrations of the
unlabeled test compound.

o Include wells for total binding (radioligand only) and non-specific binding (radioligand + a
high concentration of an unlabeled competitor, e.g., unlabeled [Leul5]-Gastrin I).

Incubation:

o Incubate the plate at a defined temperature (e.g., 30°C) for a sufficient time to reach
equilibrium (e.g., 60 minutes).[19]

Separation of Bound and Free Ligand:

o Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
The filter will trap the membranes with the bound radioligand.[19]

o Wash the filters with ice-cold wash buffer to remove unbound radioligand.

Quantification:

o Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis:
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o Calculate specific binding by subtracting non-specific binding from total binding.
o Plot the percentage of specific binding against the log concentration of the competitor.

o Determine the IC50 value (the concentration of competitor that inhibits 50% of specific
binding) using non-linear regression analysis.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for an in vivo study
investigating the effect of [Leul5]-Gastrin | on gastric acid secretion.
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Caption: Workflow for in vivo gastric acid secretion study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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